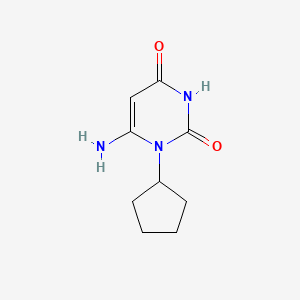
6-Amino-1-cyclopentyl-2,4(1h,3h)-pyrimidinedione
Cat. No. B8684714
M. Wt: 195.22 g/mol
InChI Key: QQVPYWWVYAEKFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04644001
Procedure details


To a solution of 136 g (1.6 mol) cyanoacetic acid and 400 ml of acetic anhydride was added 192 g (1.5 mol) of cyclopentylurea. The solution was stirred at 60°-70° C. for 2 hours. After cooling white crystals were filtered off and washed with ethanol. Yield 192 g (66%) (XIII). This was stirred in 500 ml of hot water and 195 ml of 5N NaOH was added in portions so the solution the whole time was basic. The reaction mixture was refluxed for 20 minutes and then neutralized with 5N HCl. After cooling, white crystals of cyclopentylurea were filtered off (159 g). The filtrate was evaporated and the residue was refluxed with 200 ml of 1N NaOH. After cooling the cyclopentylurea was filtered off and the filtrate was neutralized with 5N HCl. The crystals were filtered off. Yield 3.8 g (2%) (XIV) NMR.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH2:3][C:4](O)=[O:5])#[N:2].[CH:7]1([NH:12][C:13]([NH2:15])=[O:14])[CH2:11][CH2:10][CH2:9][CH2:8]1>C(OC(=O)C)(=O)C>[NH2:2][C:1]1[N:12]([CH:7]2[CH2:11][CH2:10][CH2:9][CH2:8]2)[C:13](=[O:14])[NH:15][C:4](=[O:5])[CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
136 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC(=O)O
|
|
Name
|
|
|
Quantity
|
192 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)NC(=O)N
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred at 60°-70° C. for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling white crystals
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethanol
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
This was stirred in 500 ml of hot water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
195 ml of 5N NaOH was added in portions so the solution the whole time
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was refluxed for 20 minutes
|
|
Duration
|
20 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
white crystals of cyclopentylurea were filtered off (159 g)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the residue was refluxed with 200 ml of 1N NaOH
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the cyclopentylurea
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystals were filtered off
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=CC(NC(N1C1CCCC1)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
